Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI)
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Overview
Description
8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine is a complex organic compound that contains a thiazole ring fused with a benzene ring and an isothiazole ring
Mechanism of Action
Target of Action
It is known that thiazole derivatives have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of hydrazonoyl halides as precursors and the application of various reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A core structural motif present in many natural products and pharmaceuticals.
Benzothiazole: A compound with a similar fused ring structure, known for its biological activity.
Uniqueness
8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine is unique due to its specific combination of thiazole, benzene, and isothiazole rings, which confer distinct chemical and biological properties.
Biological Activity
Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI), is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of thiazole and benzisothiazole rings, contributing to its distinct biological properties. Its molecular formula is C9H7N3S2 with a molar mass of approximately 221.3 g/mol .
Biological Activities
Thiazolo[5,4-e][1,2]benzisothiazole derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Several studies indicate that thiazole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
- Antitumor Activity : Research has highlighted the potential of thiazole derivatives in cancer treatment. They have been observed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Antioxidant Properties : The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Thiazolo derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
The mechanisms through which thiazolo[5,4-e][1,2]benzisothiazole exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound interacts with specific enzymes that play critical roles in microbial growth and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, thereby reducing inflammation.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes in cancer cells .
- Signal Transduction Modulation : The compound may also modulate various signaling pathways related to cell survival and apoptosis, contributing to its antitumor effects.
Case Studies
A series of studies have evaluated the biological activity of thiazolo derivatives:
- Antifungal Activity Study : A study reported that certain derivatives exhibited selective antifungal activity against Candida albicans and Aspergillus niger. These compounds were tested for their minimum inhibitory concentrations (MICs), demonstrating promising results compared to standard antifungal agents .
- Anticancer Evaluation : In vitro studies indicated that thiazolo derivatives induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) through caspase activation and mitochondrial dysfunction. The IC50 values ranged from 10 to 30 µM depending on the derivative tested.
- Antioxidant Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays. Thiazolo derivatives showed significant scavenging activity with IC50 values comparable to known antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-methyl-[1,3]thiazolo[5,4-e][1,2]benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S2/c1-4-7-6(14-12-4)3-2-5-8(7)13-9(10)11-5/h2-3H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHAESNALJWWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C3=C(C=C2)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.